molecular formula C22H16 B13831115 9-(4-Ethenylphenyl)anthracene CAS No. 35244-03-2

9-(4-Ethenylphenyl)anthracene

Cat. No.: B13831115
CAS No.: 35244-03-2
M. Wt: 280.4 g/mol
InChI Key: SRQDLBGXVVUKSU-UHFFFAOYSA-N
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Description

9-(4-Ethenylphenyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound consists of an anthracene core with a 4-ethenylphenyl group attached at the 9-position, which influences its chemical behavior and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Ethenylphenyl)anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under mild conditions and provide good yields. For instance, the Suzuki coupling reaction involves the reaction of 9-bromoanthracene with 4-ethenylphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 9-(4-Ethenylphenyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with aluminum chloride as a catalyst.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: 9-(4-Ethylphenyl)anthracene.

    Substitution: Various substituted anthracenes depending on the reagents used.

Scientific Research Applications

9-(4-Ethenylphenyl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-Ethenylphenyl)anthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence or phosphorescence. The excited state can also participate in energy transfer processes, making it useful in applications like OLEDs and photodynamic therapy. The molecular targets and pathways involved include interactions with singlet oxygen and other reactive oxygen species .

Comparison with Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison: 9-(4-Ethenylphenyl)anthracene is unique due to the presence of the ethenyl group, which imparts distinct photophysical properties compared to its analogs. For instance, 9-(4-Phenylethynyl)anthracene exhibits different fluorescence characteristics due to the extended conjugation provided by the ethynyl group .

Properties

CAS No.

35244-03-2

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

9-(4-ethenylphenyl)anthracene

InChI

InChI=1S/C22H16/c1-2-16-11-13-17(14-12-16)22-20-9-5-3-7-18(20)15-19-8-4-6-10-21(19)22/h2-15H,1H2

InChI Key

SRQDLBGXVVUKSU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42

Related CAS

35239-23-7

Origin of Product

United States

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